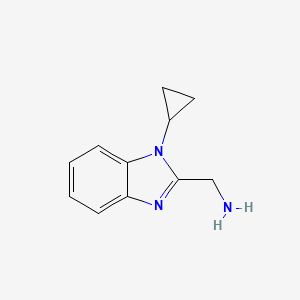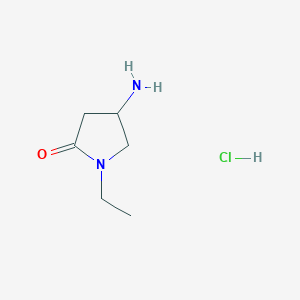
(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methanamine
Overview
Description
Molecular Structure Analysis
The InChI code for “(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methanamine” is1S/C11H13N3.2ClH/c12-7-11-13-9-3-1-2-4-10(9)14(11)8-5-6-8;;/h1-4,8H,5-7,12H2;2*1H . This indicates that the molecule has a benzodiazol ring attached to a cyclopropyl group and a methanamine group. Physical And Chemical Properties Analysis
“(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methanamine” is a powder at room temperature . It has a molecular weight of 260.17 .Scientific Research Applications
Antimicrobial and Antifungal Properties
- Antimicrobial Evaluation : Derivatives of (1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methanamine have been synthesized and evaluated for their antimicrobial and antifungal activities, exhibiting variable degrees of activity. This demonstrates its potential application in combating microbial infections (Visagaperumal et al., 2010).
Antitumor Activity
- Cytotoxic Agents Against Cancer Cells : A study involving the synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines showed that certain compounds exhibited cytotoxic activity against various cancer cell lines, suggesting its use in antitumor therapies (Ramazani et al., 2014).
Characterization and Synthesis of Derivatives
- Synthesis of Novel Oxadiazole Derivatives : Research on synthesizing novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives highlights the compound's versatility in creating various potentially useful derivatives (Vishwanathan & Gurupadayya, 2014).
Antidepressant-like Activity
- Serotonin Receptor-Biased Agonists : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as serotonin 5-HT1A receptor-biased agonists, showing significant antidepressant-like activity in preliminary studies. This points to its potential in mental health treatments (Sniecikowska et al., 2019).
Application in Chemical Synthesis
- Facilitating Chemical Reactions : Research on tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, a related scaffold, showed its use in stabilizing parallel turn conformations in short peptide sequences, highlighting its role in facilitating specific chemical syntheses (Bucci et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
(1-cyclopropylbenzimidazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-11-13-9-3-1-2-4-10(9)14(11)8-5-6-8/h1-4,8H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOPWQIPSPAAHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Aminomethyl)benzo[b]thiophene](/img/structure/B1373393.png)









![4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1373412.png)
![4-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1373413.png)
![4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1373414.png)
